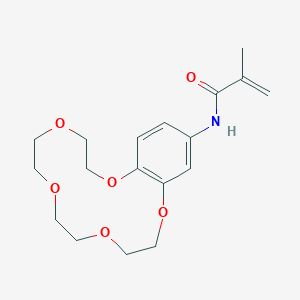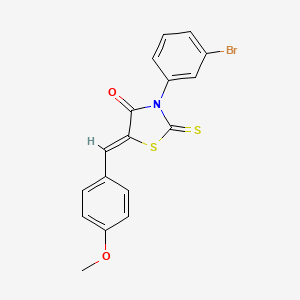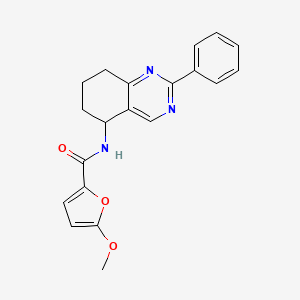![molecular formula C16H15N5O2 B5972108 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol](/img/structure/B5972108.png)
4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol is a chemical compound that belongs to the class of triazine derivatives. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol involves its binding to the ATP-binding site of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. This binding prevents the phosphorylation of the retinoblastoma protein (Rb), which is involved in cell cycle regulation. Inhibition of Rb phosphorylation leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential use in cancer therapy, 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol has also been studied for its effects on other biochemical and physiological processes. It has been shown to inhibit the replication of hepatitis B virus and the growth of Plasmodium falciparum, the parasite that causes malaria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol in lab experiments is its potent inhibitory activity against 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. This makes it a valuable tool for studying cell cycle regulation and the effects of CDK inhibition on cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. One area of focus is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound and its potential use in treating other diseases beyond cancer.
Synthesemethoden
The synthesis of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol involves the reaction of 4-methoxyaniline with cyanogen bromide to form 4-cyano-2-methoxyaniline. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of a base to form the desired product.
Wissenschaftliche Forschungsanwendungen
4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol, which are involved in cell cycle regulation and are often overexpressed in cancer cells. Inhibition of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol can lead to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
6-anilino-4-(4-methoxyanilino)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-9-7-12(8-10-13)18-15-19-14(20-16(22)21-15)17-11-5-3-2-4-6-11/h2-10H,1H3,(H3,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHWHDYMGWXZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=O)NC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5972042.png)
![N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5972054.png)


![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5972083.png)
![N-(3-bromophenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5972091.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972095.png)
![2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B5972097.png)
![N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5972103.png)
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B5972110.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)


![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)